molecular formula C14H18N2O2 B2840381 2-cyclopropyl-5-(furan-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 2201824-15-7

2-cyclopropyl-5-(furan-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2840381
CAS No.: 2201824-15-7
M. Wt: 246.31
InChI Key: BOMYPEGQOPFZKZ-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-(furan-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrole: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a hexahydropyrrolo[3,4-c]pyrrole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-(furan-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and furan precursors, followed by their integration into the hexahydropyrrolo[3,4-c]pyrrole framework. Common reagents used in these reactions include cyclopropyl bromide, furan-3-carboxaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-5-(furan-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrole undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the hexahydropyrrolo[3,4-c]pyrrole ring.

    Substitution: The cyclopropyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid derivatives, while reduction can produce hexahydropyrrolo[3,4-c]pyrrole derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-cyclopropyl-5-(furan-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure may allow it to modulate specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-(furan-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.

Properties

IUPAC Name

(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(10-3-4-18-9-10)16-7-11-5-15(13-1-2-13)6-12(11)8-16/h3-4,9,11-13H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMYPEGQOPFZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CN(CC3C2)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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